BlaA protein is a significant β-lactamase enzyme produced by Yersinia enterocolitica, particularly in biovar 1B. This enzyme plays a crucial role in antibiotic resistance, specifically against penicillins and cephalosporins. BlaA belongs to the class A β-lactamases, which are characterized by their ability to hydrolyze β-lactam antibiotics, thereby rendering them ineffective. The presence of BlaA contributes to the pathogenicity of Yersinia enterocolitica by limiting the susceptibility of this bacterium to commonly used antibiotics, complicating treatment options for infections caused by this organism .
BlaA is derived from Yersinia enterocolitica, a bacterium that can cause gastrointestinal infections in humans. This organism is part of the Enterobacteriaceae family and is often associated with foodborne illnesses. The genetic basis for BlaA production involves specific genes located within the bacterial genome that regulate its expression and activity .
BlaA is classified as a class A β-lactamase. This classification is based on its structural and functional characteristics, including its ability to hydrolyze a wide range of β-lactam antibiotics. Class A enzymes typically contain a serine residue in their active site, which is crucial for their enzymatic activity .
The synthesis of BlaA protein involves transcription and translation processes typical of bacterial protein production. The gene encoding BlaA is transcribed into messenger RNA, which is then translated into the protein by ribosomes in the bacterial cytoplasm.
The synthesis can be influenced by various factors, including the presence of antibiotics that induce the expression of the blaA gene. Studies have shown that exposure to subinhibitory concentrations of imipenem can increase the production of BlaA, indicating that its synthesis is subject to regulatory mechanisms . Techniques such as polymerase chain reaction (PCR) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are commonly employed to analyze the expression levels and purity of BlaA during studies .
The molecular structure of BlaA has been modeled using computational methods. It typically consists of a core structure that includes an active site where substrate binding and hydrolysis occur. The three-dimensional conformation plays a critical role in its enzymatic activity, allowing it to interact with β-lactam antibiotics effectively.
The molecular mass of BlaA is approximately 31.6 kDa, as determined through SDS-PAGE analysis . Structural studies have indicated that specific amino acid sequences within BlaA are critical for its function, with variations among different strains affecting its enzymatic efficiency.
BlaA primarily catalyzes the hydrolysis of β-lactam antibiotics, leading to the formation of inactive products. The reaction mechanism involves the formation of an acyl-enzyme intermediate, where the serine residue at the active site attacks the carbonyl carbon of the β-lactam ring.
The hydrolysis reaction can be monitored using chromogenic substrates like nitrocefin, which changes color upon cleavage by β-lactamases. This method allows for quantitative assessment of BlaA activity under various conditions .
The mechanism by which BlaA confers antibiotic resistance involves several steps:
This process effectively neutralizes the antibiotic's action, allowing Yersinia enterocolitica to survive despite antibiotic treatment .
Studies have shown that variations in BlaA can lead to differences in enzymatic activity among strains, affecting their level of resistance against specific antibiotics .
BlaA exhibits typical properties associated with enzymes, including stability under physiological conditions and sensitivity to heat denaturation. Its solubility in aqueous solutions allows it to function effectively within bacterial cells.
As a β-lactamase, BlaA's primary chemical property is its ability to hydrolyze β-lactam rings. Its activity can be influenced by pH and temperature, with optimal conditions varying among different strains .
Relevant data include:
BlaA has significant implications in clinical microbiology and pharmacology:
Research continues into how best to combat infections caused by Yersinia enterocolitica, particularly those involving strains expressing high levels of BlaA .
In bacterial physiology, BlaA serves as a primary defense enzyme against naturally occurring β-lactam compounds in the environment. Beyond its antibiotic hydrolysis function, BlaA exhibits regulatory functions in certain bacterial species. In Proteus vulgaris, BlaA acts as a transcriptional regulator belonging to the LysR family of prokaryotic transcriptional activators [3]. This bifunctional role is mediated through specific DNA-binding properties:
Biophysically, BlaA functions as a homodimer in solution, a quaternary structure essential for its DNA-binding capability as demonstrated through glutaraldehyde cross-linking experiments [3]. This structural configuration allows cooperative interactions with promoter elements, facilitating precise modulation of gene expression in response to environmental signals. The enzyme is synthesized as a precursor with a 30-amino acid signal peptide that directs its transport across the cytoplasmic membrane via the Sec pathway, with subsequent cleavage releasing the mature, catalytically active enzyme into the periplasmic space [5] [8]. This periplasmic localization strategically positions BlaA to intercept β-lactam antibiotics before they reach their penicillin-binding protein targets.
Table 1: Biochemical and Functional Properties of BlaA Protein
Property | Characteristics | Significance |
---|---|---|
Molecular Classification | Class A β-lactamase (Bush-Jacoby Group 2b) | Serine-active site enzyme with broad penicillin specificity [1] |
Isoelectric Point (pI) | 8.7 | Distinguishes it from other β-lactamases like BlaB (pI 5.5-7.1) [6] |
Catalytic Efficiency | Higher for penicillins than cephalosporins | Confers resistance to ampicillin, amoxicillin, carbenicillin [1] [6] |
Inhibition Profile | Inhibited by clavulanic acid and tazobactam | Sensitive to conventional β-lactamase inhibitors [1] [8] |
Cellular Localization | Periplasm | Strategic position to intercept β-lactam antibiotics [5] |
Quaternary Structure | Homodimer | Essential for regulatory function in P. vulgaris [3] |
Within the functional classification scheme of β-lactamases updated by Bush et al. (2009), BlaA is categorized under Group 2b in the Bush-Jacoby system, corresponding to molecular class A enzymes [1]. This classification denotes its biochemical properties:
Genetically, the blaA gene exhibits sequence heterogeneity across bacterial species and strains while maintaining conserved structural elements essential for β-lactamase activity. In Yersinia enterocolitica biotype 1A, six distinct blaA variants have been identified, sharing 77-96% sequence identity across different biovars [8]. Despite amino acid substitutions (P32S, G60C, R69Q, L98T, N101D, I113V, T225S, L144V), the catalytic efficiency remains preserved due to the conservation of critical active-site residues (Ser70, Lys73, Ser130, Lys234, Gly236) within the serine-β-lactamase fold [8]. Structural modeling reveals that these substitutions occur predominantly in surface-exposed loops rather than the catalytic pocket, explaining the retained enzymatic function despite sequence variation [8].
The enzyme's kinetic parameters reveal a high turnover number (kcat) for penicillin substrates compared to cephalosporins, with catalytic efficiencies (kcat/Km) differing among variants. For instance, variant BlaA2 demonstrates significantly higher specific activity (~400 μmol nitrocefin hydrolyzed/min/mg protein) compared to BlaA4 (~150 μmol/min/mg) [8]. This variability contributes to differential β-lactam resistance levels observed across strains, though all variants maintain the characteristic class A substrate profile.
The evolutionary trajectory of blaA illustrates key mechanisms in the development of bacterial antibiotic resistance. As a chromosomally encoded resistance gene, blaA has evolved under selective pressure from environmental β-lactams, maintaining functionality while accumulating sequence variations across bacterial species [6] [8]. Several evolutionary aspects are noteworthy:
The persistence and diversification of blaA across diverse Yersinia species isolated from clinical, environmental, and animal sources underscores its ecological success as a resistance determinant. Clinical strains often exhibit elevated BlaA expression compared to environmental isolates, suggesting ongoing selection in healthcare settings [6] [8]. This differential expression has therapeutic implications, as strains with high BlaA activity may require β-lactam/inhibitor combinations rather than single β-lactam therapies.
Table 2: Evolutionary Drivers of BlaA-Mediated Resistance
Evolutionary Mechanism | Evidence | Consequence |
---|---|---|
Differential Expression | Identical promoters but variable enzyme activity (150-400 μmol/min/mg) | Strain-specific resistance levels without genetic changes [8] |
mRNA Structural Modulation | Stem-loop structures in 5' UTR affect translation efficiency | Post-transcriptional regulation of resistance levels [8] |
Amino Acid Substitutions | Surface residue variations (e.g., P32S, G60C) with conserved active site | Possible fine-tuning of enzyme stability/subtle kinetics [8] |
Selection Pressure Response | High EA-sum scores during experimental β-lactam exposure | Identified as key driver in resistance evolution [9] |
Cross-Species Dissemination | blaA in diverse Yersinia species (Y. enterocolitica, Y. intermedia, Y. frederiksenii) | Ecological success across genus with sequence divergence [6] |
BlaA's evolutionary significance extends beyond immediate antibiotic inactivation. As part of a coordinated resistance system with BlaB (AmpC), BlaA provides complementary protection against a broader spectrum of β-lactams than either enzyme could achieve alone. The BlaA-BlaB system exemplifies the evolutionary strategy of resistance gene stacking, where multiple enzymes with distinct substrate profiles provide comprehensive coverage against diverse β-lactams [6]. This system has been conserved across Yersinia species, indicating its selective advantage in diverse environments from mammalian hosts to aquatic reservoirs.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: